molecular formula C8H15NO B8447953 1-(2-Propen-1-ylamino)-4-penten-2-ol

1-(2-Propen-1-ylamino)-4-penten-2-ol

Cat. No.: B8447953
M. Wt: 141.21 g/mol
InChI Key: XSDJHAINBHHKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propen-1-ylamino)-4-penten-2-ol (CAS No. 362509-25-9) is a branched aliphatic amino alcohol with the molecular formula C₈H₁₅NO. Its structure features a hydroxyl group at the C2 position and an allylamino (2-propen-1-ylamino) substituent at the C1 position of a pentenol backbone. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or specialty chemicals. Its allylamino group contributes to nucleophilic reactivity, enabling participation in alkylation, cyclization, or polymer-forming reactions.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(prop-2-enylamino)pent-4-en-2-ol

InChI

InChI=1S/C8H15NO/c1-3-5-8(10)7-9-6-4-2/h3-4,8-10H,1-2,5-7H2

InChI Key

XSDJHAINBHHKTF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Propen-1-ylamino)-4-penten-2-ol can be achieved through several methods. One common approach involves the reaction of allylamine with 4-penten-2-ol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Propen-1-ylamino)-4-penten-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated alcohols or amines.

Scientific Research Applications

1-(2-Propen-1-ylamino)-4-penten-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Propen-1-ylamino)-4-penten-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Propen-1-ylamino)-4-penten-2-ol with structurally or functionally related compounds:

Compound Name Structure Molecular Formula CAS Number Key Properties Applications Synthesis Method
This compound Allylamino group at C1; hydroxyl at C2 C₈H₁₅NO 362509-25-9 Polar, nucleophilic due to amino group; potential H-bond donor/accepting capacity Organic intermediate; possible niche fragrance applications Likely via allylamine alkylation or reductive amination of pentenol derivatives
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclohexenyl)-4-penten-2-ol Cyclohexenyl substituent; dimethyl groups at C3 C₁₆H₂₈O N/A Sandalwood-like odor; high stability in formulations Perfume fragrance (e.g., Firmenich patents) Catalytic asymmetric synthesis; chiral resolution
(S)-1-(Phenylmethoxy)-4-penten-2-ol Benzyl ether at C1; hydroxyl at C2 C₁₂H₁₆O₂ 88981-35-5 94–96% enantiomeric excess (ee); chiral alcohol functionality Chiral building block for pharmaceuticals Asymmetric allylation using (S)-BINOL-Ti catalysis
4-Penten-2-ol Hydroxyl at C2; terminal alkene C₅H₁₀O 625-31-0 bp 134–137°C; volatile, fruity odor Solvent; precursor for esters or ethers Hydration of 1,3-pentadiene or reduction of pentenals
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)-4-penten-2-ol Dibrominated cyclopropyl substituent at C1 C₁₀H₁₆Br₂O N/A Thermally labile; undergoes silylation and oxidation to allenes Intermediate for allenic ketones in natural product synthesis Swern oxidation followed by cyclopropanation

Key Research Findings:

Structural Impact on Odor: Dimoglo et al. (1995) demonstrated that sandalwood odor in pentenol derivatives correlates with electron-rich cyclohexenyl substituents and specific topological features . The absence of such groups in this compound may explain its lack of reported fragrance use.

Stereoselectivity: The synthesis of (S)-1-(phenylmethoxy)-4-penten-2-ol achieves >94% ee using chiral titanium catalysts, highlighting the importance of asymmetric methods for enantiopure intermediates . In contrast, the allylamino derivative’s synthesis may require alternative strategies to control stereochemistry.

Regulatory Considerations : 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol is regulated under IFRA standards for safe use in cosmetics, emphasizing the need for safety assessments in structurally related compounds .

Reactivity Differences: The allylamino group in the target compound enhances nucleophilicity compared to ethers or esters in analogs, enabling unique reaction pathways (e.g., Michael additions or polymer crosslinking) .

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